molecular formula C12H20N4O2 B3021683 tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 718632-44-1

tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B3021683
CAS No.: 718632-44-1
M. Wt: 252.31
InChI Key: XOQXOJPUZGHMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, often abbreviated in literature by its CAS number (e.g., 398491-59-3), is a bicyclic heterocycle featuring a pyrrolo[3,4-c]pyrazole core modified with a tert-butyl carbamate group and dimethyl substituents at the 6-position. It serves as a key intermediate in pharmaceutical synthesis, notably for Danusertib (PHA-739358), a kinase inhibitor evaluated in leukemia clinical trials . The tert-butyl group enhances solubility and stability, while the amino group at position 3 provides a reactive site for further derivatization. Its molecular formula is C₁₃H₂₂N₄O₂, with a molecular weight of 266.34 g/mol .

Properties

IUPAC Name

tert-butyl 3-amino-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)16-6-7-8(12(16,4)5)14-15-9(7)13/h6H2,1-5H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQXOJPUZGHMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653984
Record name tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398491-61-7
Record name tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-amino-6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS No. 398491-61-7) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₂H₂₀N₄O₂
  • Molecular Weight : 248.32 g/mol
  • Structure : The compound features a pyrrolo[3,4-c]pyrazole core, which is significant for its pharmacological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of compounds related to the pyrazole pharmacophore. In particular, this compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.

  • Inhibition of COX Enzymes :
    • The compound demonstrates selective inhibition of COX-2 over COX-1, which is favorable for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
    • In vitro studies reported IC₅₀ values for COX-2 inhibition comparable to standard drugs like celecoxib .
  • Case Study :
    • A study involving carrageenan-induced paw edema in rats showed that tert-butyl 3-amino derivatives significantly reduced edema compared to controls, indicating effective anti-inflammatory properties .

Analgesic Activity

The analgesic potential of this compound has also been evaluated through various pain models.

  • Pain Models :
    • In models such as the hot plate test and formalin test, the compound exhibited notable analgesic effects, suggesting its utility in pain management .
    • The mechanism of action appears to involve modulation of inflammatory pathways and direct analgesic effects on nociceptive signaling.

Structure-Activity Relationship (SAR)

Understanding the SAR of tert-butyl 3-amino derivatives is crucial for optimizing their biological activity. Key findings include:

Substituent Effect on Activity Remarks
Tert-butyl groupEnhances lipophilicityImproves membrane permeability
Amino groupEssential for COX inhibitionDirect interaction with enzyme active sites
Dimethyl groupsInfluence on selectivityModulates binding affinity

Safety Profile

Preliminary toxicological assessments indicate that tert-butyl 3-amino derivatives exhibit a favorable safety profile with minimal adverse effects observed in histopathological evaluations of vital organs in animal models . The LD₅₀ values suggest a wide therapeutic window.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Substituent : Isopropyl group replaces dimethyl.
  • Molecular Weight : 280.38 g/mol (C₁₄H₂₄N₄O₂).
  • Properties : Increased steric bulk may reduce metabolic clearance compared to the dimethyl analog. Storage requires inert atmospheres and refrigeration (2–8°C) .
tert-Butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Substituent : Diethyl groups at position 4.
tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Substituent : Iodo group at position 3.
  • Applications : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. Priced at ~¥3629.00/250 mg (Alfa Aesar) .

Stereochemical and Functional Group Modifications

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Substituent : Benzyl ester replaces tert-butyl; (S)-configuration.
  • Molecular Weight : 271.31 g/mol (C₁₅H₁₇N₃O₂).
  • Applications: The benzyl group may enhance binding to aromatic receptors but introduces sensitivity to hydrogenolysis .
(S)-tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Stereochemistry : Chiral center at position 5.
  • Synthesis: Requires enantioselective methods, increasing complexity compared to non-chiral analogs .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the pyrrolo-pyrazole core. A common approach involves:

Amination : Reacting a pyrazole precursor (e.g., 3-amino-5-methylpyrazole) with tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under basic conditions (e.g., KOH). Reaction progress is monitored via TLC, with purification by silica gel chromatography .

Cyclization : Optimizing solvent choice (e.g., ethanol or THF) and temperature (room temp to reflux) to enhance dihydropyrrolo ring formation. Sodium carbonate or similar bases are often used to drive the reaction .
Key Data : Yield improvements (up to 86%) are achieved by slow addition of Boc anhydride and rigorous exclusion of moisture .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirms regiochemistry and Boc-group integrity. For example, the tert-butyl group appears as a singlet at ~1.47 ppm in DMSO-d6 .
  • HRMS : Validates molecular weight (e.g., observed [M+H]+ at m/z 336.2996 vs. calculated 335.4070) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous tert-butyl pyrrolo-pyrazoles (e.g., C11H20N2O2 with P21/c space group) .

Advanced: How can diastereoselectivity be controlled during functionalization of the pyrrolo-pyrazole scaffold?

Methodological Answer:

  • Catalytic Hydrogenation : Use of PtO2 under H2 atmosphere in THF selectively reduces double bonds while preserving stereocenters. For example, diastereomeric ratios >3:1 are achieved via substrate-controlled hydrogenation .
  • Chiral Auxiliaries : Introducing benzyl or methyl groups at specific positions directs asymmetric synthesis, as seen in tetrahydropyrrolo[3,4-a]carbazole derivatives .
    Key Data : Column chromatography (petrol/ethyl acetate gradients) effectively separates diastereomers .

Advanced: What pharmacological assays are suitable for evaluating bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Amplex-Red fluorescence assays measure autotaxin (ATX) inhibition. Dissolve the compound in DMSO (stock ≤10 mM) and test in phosphate buffer (pH 7.4) at 37°C .
  • Metabolic Stability : Glutathione adduct screening identifies reactive metabolites. Incubate with liver microsomes and analyze via LC-MS/MS .
    Key Data : IC50 values <1 µM in ATX assays suggest therapeutic potential .

Advanced: How can structural contradictions in crystallographic data be resolved?

Methodological Answer:

  • Comparative Analysis : Cross-reference X-ray data (e.g., bond lengths, angles) with computational models (DFT). For example, discrepancies in tert-butyl orientation in pyrrolo[3,4-c]pyridines are resolved via Hirshfeld surface analysis .
  • Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100–298 K) to account for thermal motion artifacts .

Advanced: What strategies address low solubility in biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) for in vitro studies.
  • Salt Formation : React with HCl or trifluoroacetate to improve aqueous solubility (e.g., hydrochloride salts in HT-Solubility assays) .
    Key Data : Solubility >50 µM in PBS is ideal for cellular assays .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Skin/Eye Exposure : Immediately rinse with water for 15+ minutes. Use PPE (gloves, goggles) to avoid contact .
  • Waste Disposal : Neutralize with dilute NaOH and incinerate in certified facilities .

Advanced: How can this compound serve as a building block for novel heterocycles?

Methodological Answer:

  • Suzuki Coupling : React boronate esters (e.g., but-3-enyltrifluoroborate) with halogenated derivatives to introduce aryl/heteroaryl groups .
  • Ring Expansion : Treat with thioglycolate esters to form thieno[2,3-c]pyrazoles under basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Reactant of Route 2
tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.